Lipophilicity Modulation: 1.5-Log-Unit Reduction in XLogP3 vs. Des-Methoxy Parent Amine
The 3-methoxy substituent on 3-methoxy-2-methylpentan-2-amine produces a computed XLogP3 of 0.7, compared with a LogP of 2.22 for the des-methoxy parent compound 2-methylpentan-2-amine (CAS 53310-02-4)—a net reduction of approximately 1.5 log units . This places the target compound substantially closer to optimal drug-like lipophilicity ranges (LogP 1–3) and below the LogP > 3 threshold commonly associated with increased promiscuity and poor developability [1]. The 5-methoxy positional isomer (CAS 1248598-52-8) is expected to have a higher LogP than the 3-methoxy derivative due to reduced proximity of the polar methoxy oxygen to the amine, though experimentally measured values are not available .
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 |
| Comparator Or Baseline | 2-Methylpentan-2-amine: LogP = 2.22410 |
| Quantified Difference | ΔLogP ≈ −1.52 (target is ~33-fold more hydrophilic by partition coefficient ratio) |
| Conditions | Computed/predicted values (XLogP3 algorithm for target; standard LogP for comparator). No experimental logP/logD data available for either compound. |
Why This Matters
A 1.5-log-unit reduction in lipophilicity directly impacts aqueous solubility, plasma protein binding, metabolic clearance pathways, and off-target promiscuity risk—making the target compound fundamentally different from the des-methoxy parent for any application where pharmacokinetic or solubility behavior is relevant.
- [1] Leeson PD, Springthorpe B. The influence of drug-like concepts on decision-making in medicinal chemistry. Nat Rev Drug Discov. 2007;6(11):881-890. doi:10.1038/nrd2445. View Source
